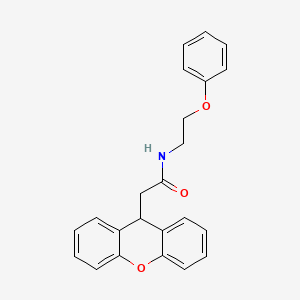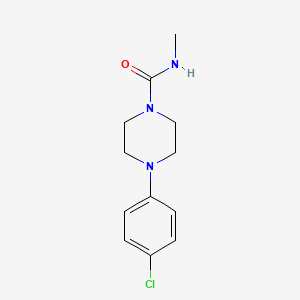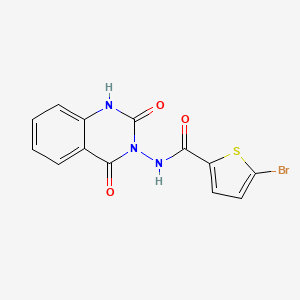![molecular formula C16H21N3OS2 B4630495 5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)
5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step chemical reactions that introduce various functional groups to the triazole core. While the specific synthesis route for this compound is not directly detailed in the available literature, general methodologies for synthesizing triazole derivatives include cyclization reactions, substitution reactions, and the use of specific reagents to introduce the desired substituents (Chauhan et al., 2019; Singh & Kandel, 2013). These methodologies highlight the versatility and complexity of synthesizing triazole derivatives, allowing for the introduction of diverse functional groups such as the methylbenzylthio and tetrahydro-2-furanylmethyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, a five-membered heterocyclic compound containing three nitrogen atoms at non-adjacent positions. The spatial arrangement of substituents around the triazole ring significantly influences the compound's physical and chemical properties. Crystallographic studies provide insight into the dihedral angles, bond lengths, and three-dimensional arrangements of atoms, which are crucial for understanding the compound's reactivity and interaction with biological targets (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and complexation with metals. These reactions are fundamental for further functionalization and the synthesis of complex molecules with specific properties. The chemical reactivity is influenced by the electron-donating or withdrawing nature of the substituents attached to the triazole ring (Koparır et al., 2005; Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties depend on the nature of the substituents and the overall molecular structure. Solubility in various solvents, for example, is essential for their use in pharmaceutical formulations or chemical reactions requiring specific reaction media (Bihdan & Parchenko, 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives include their acidity or basicity, redox potential, and stability under different conditions. These properties are essential for understanding the compound's behavior in biological systems or chemical reactions. The presence of functional groups such as thio, methyl, and furanyl alters these properties, making the compound suitable for specific applications (Hovsepyan et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Insecticidal Activity
Triazole derivatives exhibit significant insecticidal activity. A study synthesized a series of triazole-linked tetrazole derivatives, demonstrating substantial insecticidal efficacy against Plodia interpunctella, showcasing the potential of triazole compounds in developing new insecticides (Maddila, Pagadala, & Jonnalagadda, 2015).
Antioxidant Evaluation
Another research synthesized novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives, displaying potent antioxidant activity in various assays. This indicates the role of triazole derivatives in combating oxidative stress (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
DNA Methylation Inhibitors
Certain triazole-thiol derivatives have been explored for their ability to influence cancer DNA methylation, presenting a novel approach to cancer treatment through epigenetic modulation (Hakobyan et al., 2017).
Material Science and Corrosion Inhibition
Dye-Sensitized Solar Cells (DSSCs)
A study introduced a thiolate/disulfide organic-based electrolyte system for DSSCs, utilizing triazole derivatives. This research underscores the compound's utility in enhancing renewable energy technologies (Hilmi, Shoker, & Ghaddar, 2014).
Corrosion Inhibitors
Schiff’s bases of pyridyl substituted triazoles have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, illustrating the importance of triazole derivatives in protecting industrial materials (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activities
Antimicrobial Evaluation
Research into triazolothiadiazoles bearing a 4-methylthiobenzyl moiety showed promising antimicrobial activities, demonstrating the compound's potential in developing new antimicrobial agents (Prasad et al., 2009).
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methylsulfanylmethyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-12-4-6-13(7-5-12)10-22-11-15-17-18-16(21)19(15)9-14-3-2-8-20-14/h4-7,14H,2-3,8-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATSSXMBUSSOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4630440.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)

![6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4630461.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)
![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)
![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)
![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)

